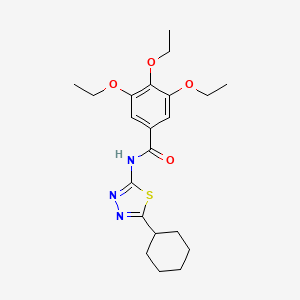![molecular formula C21H21N3O4 B3446683 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3446683.png)
2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione, commonly known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential application as a cancer therapeutic agent. MI-219 has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for the regulation of cell growth and apoptosis.
Mechanism of Action
MI-219 inhibits the p53-MDM2 interaction by binding to the hydrophobic pocket on the surface of MDM2, which is critical for the interaction with p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MI-219 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. MI-219 has also been shown to be effective in inducing the expression of downstream genes involved in cell cycle arrest and apoptosis, such as p21 and Bax. MI-219 has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
MI-219 has several advantages as a research tool, including its high potency and selectivity for the p53-MDM2 interaction. MI-219 has also been optimized for high yields and purity, making it an attractive candidate for further research. However, MI-219 has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for MI-219 research, including the development of new formulations and delivery methods to improve its solubility and bioavailability. MI-219 could also be used in combination with other cancer therapeutic agents to enhance its efficacy and reduce the potential for drug resistance. Further studies are also needed to investigate the potential application of MI-219 in other disease states, such as neurodegenerative diseases. Overall, MI-219 has shown great promise as a potential cancer therapeutic agent, and further research is needed to fully explore its potential.
Scientific Research Applications
MI-219 has been extensively studied for its potential application as a cancer therapeutic agent. The p53-MDM2 interaction is a critical pathway for the regulation of cell growth and apoptosis, and inhibition of this pathway has been shown to induce cell cycle arrest and apoptosis in cancer cells. MI-219 has been shown to be effective in inhibiting the p53-MDM2 interaction, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells. MI-219 has been shown to be effective in a variety of cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19(25)14-24-20(26)17-4-2-3-5-18(17)21(24)27/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMCKJAANLQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B3446601.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-methylquinoline-2-carboxamide](/img/structure/B3446630.png)
![2-{5-[1-(methylamino)cyclopentyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B3446638.png)
![2-{5-[1-(acetylamino)cyclohexyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B3446641.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3446660.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3446664.png)
![N-[3-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3446674.png)
![dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate](/img/structure/B3446689.png)
![N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B3446697.png)
![2-(4-chlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3446702.png)

![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B3446708.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B3446718.png)